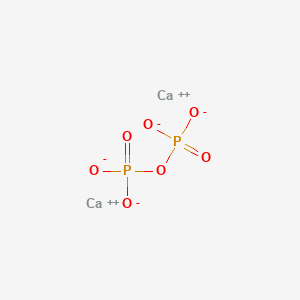

焦磷酸钙

描述

Calcium pyrophosphate (Ca₂P₂O₇) is an insoluble calcium salt containing the pyrophosphate anion. It exists in various hydrated forms, including dihydrate and tetrahydrate.

Synthetic Routes and Reaction Conditions:

Tetrahydrate Form: Prepared by reacting sodium pyrophosphate (Na₄P₂O₇) with calcium nitrate (Ca(NO₃)₂) at controlled pH and temperature: [ \text{Na}_4\text{P}_2\text{O}_7 (\text{aq}) + 2 \text{Ca(NO}_3)_2 (\text{aq}) \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 \cdot 4 \text{H}_2\text{O} + 4 \text{NaNO}_3 ]

Dihydrate Form: Formed by reacting pyrophosphoric acid (H₄P₂O₇) with calcium chloride (CaCl₂): [ \text{CaCl}_2 + \text{H}_4\text{P}_2\text{O}_7 (\text{aq}) \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 \cdot 2 \text{H}_2\text{O} + 2 \text{HCl} ]

Anhydrous Form: Produced by heating dicalcium phosphate (CaHPO₄): [ 2 \text{CaHPO}_4 \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} ]

Industrial Production Methods:

Thermal Conversion: Brushite (CaHPO₄·2H₂O) synthesized from phosphoric acid (H₃PO₄) and calcium carbonate (CaCO₃) is thermally converted to calcium pyrophosphate.

Types of Reactions:

Thermal Decomposition: Calcium pyrophosphate undergoes thermal decomposition to form various phases depending on the temperature: [ \text{Ca}_2\text{P}_2\text{O}_7 \rightarrow \text{Ca}_3(\text{PO}_4)_2 + \text{CaO} ]

Hydrolysis: In the presence of water, calcium pyrophosphate can hydrolyze to form orthophosphates: [ \text{Ca}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} \rightarrow 2 \text{CaPO}_4 ]

Common Reagents and Conditions:

Reagents: Sodium pyrophosphate, calcium nitrate, pyrophosphoric acid, calcium chloride, dicalcium phosphate.

Conditions: Controlled pH, temperature, and aqueous solutions.

Major Products:

Thermal Decomposition: Tricalcium phosphate (Ca₃(PO₄)₂) and calcium oxide (CaO).

Hydrolysis: Calcium orthophosphate (CaPO₄).

科学研究应用

Calcium pyrophosphate has diverse applications in scientific research:

作用机制

Target of Action

Calcium pyrophosphate (CPP) primarily targets the joints and soft tissues in the body . The compound’s primary targets are the cartilage of joints , where it can accumulate and lead to a form of arthritis known as calcium pyrophosphate dihydrate deposition disease (CPPD), also known as pseudogout .

Mode of Action

The mode of action of CPP involves its interaction with its targets, leading to changes in the affected areas. The crystallization of calcium pyrophosphate tetrahydrate (CPPT) proceeds via a multistage process. It first forms amorphous calcium pyrophosphate (ACPP) , which then transforms into a crystalline phase . This crystalline phase can cause inflammation and damage to the affected joints .

Biochemical Pathways

The biochemical pathways affected by CPP involve the transformation of an amorphous phosphate-based precursor to highly organized nanocrystals . The balance between phosphate and pyrophosphate, strictly controlled by several genes, plays a key role in the process . Interaction with aqueous calcium ions results in the nucleation and subsequent growth of biologically relevant mineral complexes, providing a chemical basis for biomineralization .

Pharmacokinetics

It is known that the compound’s action depends on its subtype, which is based on clinical manifestations and acuity .

Result of Action

The result of CPP’s action is the formation of calcium pyrophosphate crystals (CPP) . These microscopic rhomboid-shaped structures typically accumulate in the smooth, slippery cartilage that coats the ends of the bones in a joint . The resulting crystal buildup can result in significant symptoms developing, including acute calcium pyrophosphate (CPP) crystal arthritis .

Action Environment

The action environment of CPP involves the presence of two biologically essential metal ions, Mg2+ and Sr2+ , and another alkaline earth metal ion, Ba2+ . These ions can affect the process of CPPT crystallization by influencing the stability of the amorphous precursor and the subsequent crystal growth . The hydration characteristics of metal ions play more important roles in stabilizing ACPP than the content of adsorbed ions .

生化分析

Biochemical Properties

Calcium pyrophosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, the ANKH (human homologue of progressive ankylosis) mutations in familial CPPD disease confirmed the importance of phosphate/pyrophosphate homeostasis in CPPD, with ANKH being a regulator of inorganic pyrophosphate transport .

Cellular Effects

Calcium pyrophosphate has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. For example, the expression of several genes involved in mineralization, including human homolog of progressive ankylosis, plasma-cell-membrane glycoprotein 1 and tissue-nonspecific alkaline phosphatase, is upregulated in OA chondrocytes isolated from Calcium pyrophosphate crystal-containing cartilages .

Molecular Mechanism

Calcium pyrophosphate exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The ANKH mutations associated with Calcium pyrophosphate deposition disease lead to a gain of function, while CMD-associated ANKH mutations result in a loss of function .

相似化合物的比较

Calcium Phosphate (Ca₃(PO₄)₂): Used in bone regeneration and as a dietary supplement.

Magnesium Pyrophosphate (Mg₂P₂O₇): Similar in structure but contains magnesium instead of calcium.

Sodium Pyrophosphate (Na₄P₂O₇): Used in detergents and as a water softener.

Uniqueness:

属性

CAS 编号 |

7790-76-3 |

|---|---|

分子式 |

CaH4O7P2 |

分子量 |

218.05 g/mol |

IUPAC 名称 |

dicalcium;phosphonato phosphate |

InChI |

InChI=1S/Ca.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |

InChI 键 |

HJROPEWVPUPTSE-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2] |

规范 SMILES |

OP(=O)(O)OP(=O)(O)O.[Ca] |

颜色/形态 |

Polymorphous crystals or powder White powde |

密度 |

3.09 |

熔点 |

1353 °C |

Key on ui other cas no. |

10086-45-0 7790-76-3 |

物理描述 |

DryPowder A fine, white, odourless powde |

Pictograms |

Irritant |

相关CAS编号 |

35405-51-7 |

溶解度 |

Insoluble in water. Soluble in dilute hydrochloric and nitric acids Sol in dil hydrochloric and nitric acids; practically insol in water Dilute acid; insoluble in wate |

同义词 |

Calcium Diphosphate Calcium Pyrophosphate Calcium Pyrophosphate (1:1) Calcium Pyrophosphate (1:2) Calcium Pyrophosphate (2:1) Calcium Pyrophosphate Dihydrate Calcium Pyrophosphate, Monohydrate Diphosphate, Calcium Monohydrate Calcium Pyrophosphate Pyrophosphate Dihydrate, Calcium Pyrophosphate, Calcium Pyrophosphate, Monohydrate Calcium |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

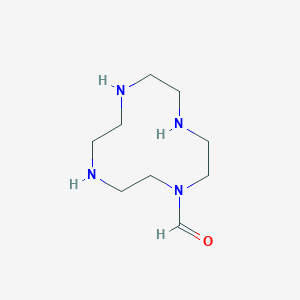

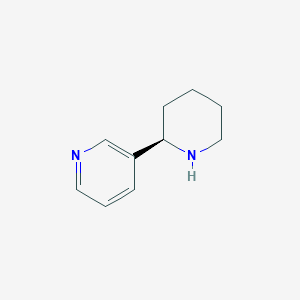

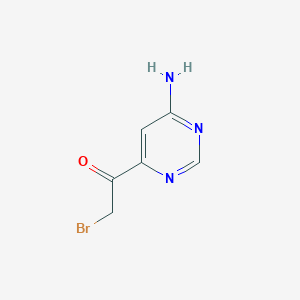

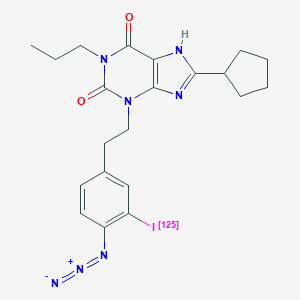

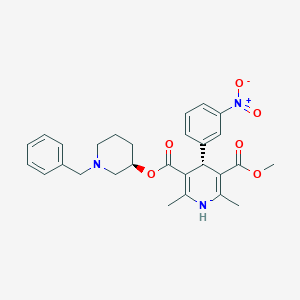

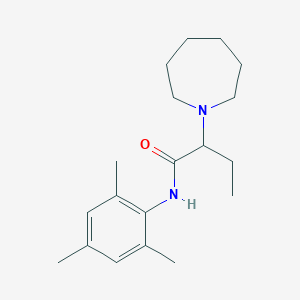

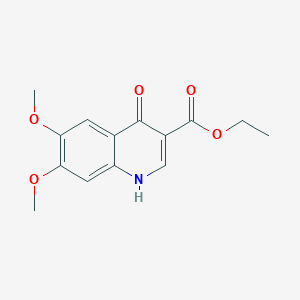

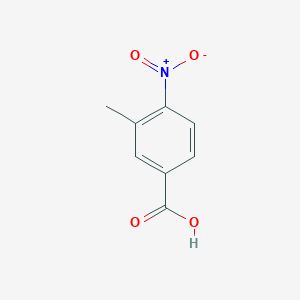

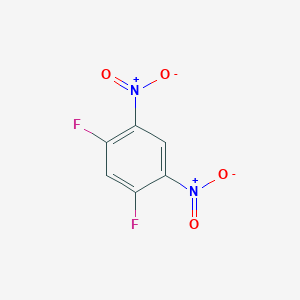

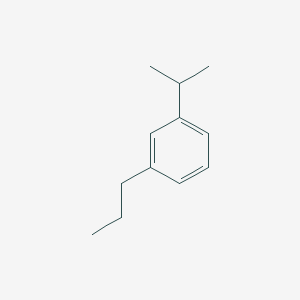

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of calcium pyrophosphate dihydrate?

A1: The molecular formula of calcium pyrophosphate dihydrate is Ca2P2O7·2H2O. Its molecular weight is 254.10 g/mol.

Q2: What spectroscopic techniques are used to identify calcium pyrophosphate crystals?

A2: Calcium pyrophosphate dihydrate crystals can be identified using techniques like X-ray diffraction [, , , , , , ], infrared spectroscopy [], and polarized light microscopy [, , , , , ]. These techniques help analyze crystal structure and optical properties, confirming the presence of CPPD.

Q3: How do calcium pyrophosphate crystals appear under a microscope?

A3: Under polarized light microscopy, CPPD crystals appear as short, rhomboidal structures exhibiting positive birefringence []. In routine tissue sections, they manifest as haematoxylinophilic crystalline deposits with a characteristic feathery or brush-like pattern [].

Q4: How do calcium pyrophosphate crystals interact with joint tissues?

A4: CPPD crystals deposit in articular cartilage, menisci, synovium, and tendons [, , ]. These crystals can induce inflammation [, , , ] by activating neutrophils [] and other inflammatory cells, leading to the release of inflammatory mediators like interleukin-8 [].

Q5: What are the potential downstream effects of CPPD crystal deposition in joints?

A5: CPPD crystal deposition can lead to a range of clinical presentations:

- Acute pseudogout: Characterized by sudden, painful joint inflammation, often mimicking gout [, , , , ].

- Chronic CPP inflammatory arthritis: Presents as persistent joint pain and swelling, resembling other inflammatory arthritides [, , ].

- Osteoarthritis with CPPD: CPPD crystals may contribute to cartilage degeneration and osteophyte formation, accelerating osteoarthritis progression [, , , ].

Q6: What is the stability of calcium pyrophosphate in biological environments?

A6: Calcium pyrophosphate exhibits variable stability in biological environments. While relatively stable in some settings [], it can undergo transformations in others. For instance, during simulated body fluid immersion, heat-treated calcium pyrophosphate coatings demonstrated a surface reaction, converting calcium pyrophosphate into β-tricalcium phosphate [].

Q7: Has calcium pyrophosphate been explored for biomedical applications?

A7: Yes, calcium pyrophosphate has been investigated as a potential bone-graft extender []. Studies in rabbits assessed its biocompatibility and ability to induce bone formation when combined with titanium implants [].

Q8: Does calcium pyrophosphate exhibit catalytic activity?

A8: Yes, calcium pyrophosphate demonstrates catalytic activity in the dehydration of lactic acid to acrylic acid [, ]. Its catalytic performance is influenced by factors like Ca/P ratio, acidity, and basicity. Notably, non-stoichiometric calcium pyrophosphate with a Ca/P ratio of 0.76 exhibited high efficiency, achieving 100% lactic acid conversion and 78% acrylic acid selectivity at 375°C [].

Q9: How does the acidity of calcium pyrophosphate affect its catalytic selectivity?

A9: The acidity of calcium pyrophosphate plays a crucial role in its catalytic selectivity []. In the dehydration of lactic acid, higher acidity favors acrylic acid production. Conversely, reduced acidity, as observed with MoO3 modification, shifts selectivity towards deoxygenation products like propionic acid [].

A10: Have computational methods been applied to study calcium pyrophosphate?

A10: While the provided abstracts don't explicitly mention computational studies on calcium pyrophosphate itself, they highlight the use of in situ FTIR studies to investigate its interaction with lactic acid during the dehydration reaction []. These studies provide insights into reaction mechanisms and catalyst behavior.

Q10: What in vitro models are used to study CPPD crystal deposition disease?

A11: Researchers have utilized model hydrogels, such as silica and gelatin gels, to mimic the connective tissue matrix and investigate the formation of CPPD crystals in vitro [, ]. These models help understand the physicochemical factors influencing crystal deposition.

Q11: Are there animal models available for studying CPPD?

A12: Yes, rhesus monkeys (Macaca mulatta) have been identified as a naturally occurring animal model for CPPD []. These primates spontaneously develop CPPD crystal deposits in various tissues, offering valuable insights into disease pathogenesis. Rabbits have also been used to evaluate the biocompatibility and bone-forming potential of calcium pyrophosphate in the context of titanium implant osseointegration [].

Q12: Have clinical trials been conducted on treatments for CPPD?

A13: While the provided abstracts don't specifically mention clinical trials for CPPD treatments, they highlight the potential of anti-inflammatory therapies like colchicine []. Observational studies suggest that colchicine use in CPPD patients might be associated with a reduced risk of cardiovascular events [].

Q13: How are calcium pyrophosphate levels measured in biological samples?

A15: While the provided abstracts don't detail specific methods for quantifying calcium pyrophosphate levels in biological samples, they emphasize the importance of synovial fluid analysis for diagnosing CPPD [, ]. Microscopy, coupled with crystal identification techniques, helps confirm the presence of CPPD crystals in synovial fluid.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)